molecular formula C12H24O7S B609354 Mes-PEG2-acid t-butyl ester CAS No. 1312309-62-8

Mes-PEG2-acid t-butyl ester

Cat. No.: B609354
CAS No.: 1312309-62-8
M. Wt: 312.38
InChI Key: SXMMBKJCRVIEEX-UHFFFAOYSA-N
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Description

Mes-PEG2-acid t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a mesyl group (methanesulfonyl) and a t-butyl ester protecting group. The compound is often used as a linker in various chemical and biological applications due to its solubility in aqueous media and its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mes-PEG2-acid t-butyl ester typically involves the reaction of a PEG derivative with a mesyl chloride in the presence of a base, followed by esterification with t-butyl alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

    Mesylation: The PEG derivative is reacted with mesyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Esterification: The mesylated PEG derivative is then reacted with t-butyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Mes-PEG2-acid t-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

    Substitution: The mesyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Carboxylic acid derivative.

    Substitution: Amide or thioether derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reagents used.

Scientific Research Applications

Mes-PEG2-acid t-butyl ester is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Mes-PEG2-acid t-butyl ester can be compared with other PEG derivatives such as:

    PEG2-acid: Lacks the mesyl group and t-butyl ester, making it less reactive and less protected.

    PEG2-mesylate: Contains the mesyl group but lacks the t-butyl ester, making it more prone to hydrolysis.

    PEG2-t-butyl ester: Contains the t-butyl ester but lacks the mesyl group, making it less reactive towards nucleophiles.

The uniqueness of this compound lies in its combination of the mesyl group and t-butyl ester, which provides both reactivity and protection, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 3-[2-(2-methylsulfonyloxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O7S/c1-12(2,3)19-11(13)5-6-16-7-8-17-9-10-18-20(4,14)15/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMBKJCRVIEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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